molecular formula C10H13BrFNO B2794215 5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrobromide CAS No. 2402829-00-7

5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrobromide

Cat. No.: B2794215
CAS No.: 2402829-00-7
M. Wt: 262.122
InChI Key: WRPSKNSAGIPGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C10H12FNO·HBr It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and fluorinating agents.

    Hydroxylation: The hydroxyl group at the 8-position is introduced via hydroxylation reactions, often using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to its corresponding tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine and hydroxyl groups.

    5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl and hydroxyl groups.

    8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine group.

Uniqueness

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

5-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.BrH/c1-12-5-4-7-8(6-12)10(13)3-2-9(7)11;/h2-3,13H,4-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPSKNSAGIPGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=CC(=C2C1)O)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.